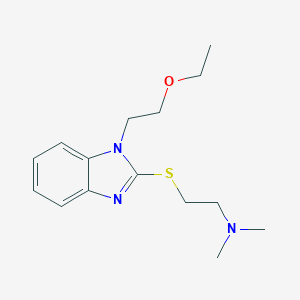
N-(2-propyl-2H-tetrazol-5-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-propyl-2H-tetrazol-5-yl)pentanamide, also known as PTZ-TP, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-(2-propyl-2H-tetrazol-5-yl)pentanamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways involved in cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(2-propyl-2H-tetrazol-5-yl)pentanamide has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It has also been shown to increase the expression of various neuroprotective and cardioprotective proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-propyl-2H-tetrazol-5-yl)pentanamide in lab experiments is its high solubility in water, which allows for easy administration. However, one limitation is that its stability in solution may be affected by factors such as pH and temperature.
Orientations Futures
There are several potential future directions for research on N-(2-propyl-2H-tetrazol-5-yl)pentanamide. One area of interest is the development of N-(2-propyl-2H-tetrazol-5-yl)pentanamide-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-propyl-2H-tetrazol-5-yl)pentanamide and to identify potential targets for its therapeutic use. Finally, the development of more stable formulations of N-(2-propyl-2H-tetrazol-5-yl)pentanamide may increase its potential for clinical use.
Méthodes De Synthèse
N-(2-propyl-2H-tetrazol-5-yl)pentanamide can be synthesized through a multi-step process involving the reaction of 2-propylpentanoic acid with thionyl chloride, followed by the reaction with sodium azide, and then with triethylamine. The resulting intermediate is then reacted with 2-aminotetrazole to form the final product.
Applications De Recherche Scientifique
N-(2-propyl-2H-tetrazol-5-yl)pentanamide has been studied for its potential therapeutic applications in various fields of research, including neurology, cardiology, and oncology. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been studied for its cardioprotective effects in animal models of myocardial infarction. Additionally, N-(2-propyl-2H-tetrazol-5-yl)pentanamide has been shown to have anti-cancer properties in vitro and in vivo.
Propriétés
Nom du produit |
N-(2-propyl-2H-tetrazol-5-yl)pentanamide |
|---|---|
Formule moléculaire |
C9H17N5O |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-(2-propyltetrazol-5-yl)pentanamide |
InChI |
InChI=1S/C9H17N5O/c1-3-5-6-8(15)10-9-11-13-14(12-9)7-4-2/h3-7H2,1-2H3,(H,10,12,15) |
Clé InChI |
IGNNPMJBONUUKP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NN(N=N1)CCC |
SMILES canonique |
CCCCC(=O)NC1=NN(N=N1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)





![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)